D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysyl-D-lysine
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Overview
Description
D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysyl-D-lysine is a synthetic peptide composed of six D-amino acids. This compound is known for its unique pharmacological properties and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysyl-D-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of D-amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used, where each amino acid is protected by an Fmoc group that is removed before the next amino acid is added .
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, followed by purification using preparative high-performance liquid chromatography (HPLC). The crude peptide is then subjected to lyophilization to obtain a pure amorphous solid .
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysyl-D-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino groups in lysine residues can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Alkylated or acylated peptide derivatives.
Scientific Research Applications
D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysyl-D-lysine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysyl-D-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Difelikefalin: A synthetic peptide with a similar structure, used as an analgesic opioid peptide.
D-Prolyl-L-lysine: Another peptide with distinct pharmacological properties.
Uniqueness
D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysyl-D-lysine is unique due to its specific sequence of D-amino acids, which confer stability and resistance to enzymatic degradation. This makes it particularly valuable in therapeutic applications where prolonged activity is desired.
Properties
CAS No. |
491832-47-4 |
---|---|
Molecular Formula |
C41H64N8O7 |
Molecular Weight |
781.0 g/mol |
IUPAC Name |
(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C41H64N8O7/c1-26(2)23-33(38(52)45-31(19-11-13-21-42)37(51)46-32(41(55)56)20-12-14-22-43)48-40(54)35(27(3)4)49-39(53)34(25-29-17-9-6-10-18-29)47-36(50)30(44)24-28-15-7-5-8-16-28/h5-10,15-18,26-27,30-35H,11-14,19-25,42-44H2,1-4H3,(H,45,52)(H,46,51)(H,47,50)(H,48,54)(H,49,53)(H,55,56)/t30-,31-,32-,33-,34-,35-/m1/s1 |
InChI Key |
FGNDSNQMOINWMI-UPZKEDHWSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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